Methyl 3-amino-5-bromo-2-methylbenzoate
Description
Significance of Methyl 3-amino-5-bromo-2-methylbenzoate as a Functionalized Aromatic Synthon
This compound is a polysubstituted aromatic compound that has emerged as a particularly valuable building block, or "synthon," in organic synthesis. Its significance lies in the unique arrangement of its functional groups: an activating amino group, a deactivating but synthetically versatile bromo group, and a sterically influential methyl group, all attached to a methyl benzoate (B1203000) core. This distinct substitution pattern allows for selective chemical transformations at different positions on the aromatic ring, making it a powerful tool for the construction of highly functionalized molecules.
The presence of the amino and bomo groups in a meta-relationship, along with the ortho-methyl group, imparts specific reactivity to the molecule. The amino group can direct electrophilic aromatic substitution and can also be transformed into a variety of other functionalities. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Overview of Strategic Importance in Contemporary Organic Chemistry
The strategic importance of this compound in contemporary organic chemistry is underscored by its role as a key intermediate in the synthesis of high-value compounds, most notably in the pharmaceutical industry. Its utility is exemplified in the synthesis of Tazemetostat, a potent and selective inhibitor of the EZH2 methyltransferase, which is used in the treatment of certain types of cancer. The synthesis of Tazemetostat relies on the specific functionalities of this compound to construct the complex core of the drug molecule.
Beyond its application in the synthesis of specific drug candidates, this compound serves as a versatile scaffold for the generation of libraries of novel compounds in drug discovery programs. The ability to selectively modify the different functional groups allows for the systematic exploration of structure-activity relationships, a critical process in the optimization of lead compounds.
Contextualization within Halogenated and Aminated Aromatic Systems
This compound is a prime example of a halogenated and aminated aromatic system, a class of compounds that is of fundamental importance in organic chemistry. Halogenated aromatic compounds are widely used as precursors in cross-coupling reactions, which have revolutionized the way complex organic molecules are synthesized. The carbon-halogen bond provides a reactive site for the introduction of a wide variety of substituents.
Aminated aromatic compounds, or anilines, are also of immense importance. The amino group is a strong activating group, influencing the regioselectivity of electrophilic aromatic substitution reactions. It can also serve as a nucleophile or be converted into a diazonium salt, which is a gateway to a plethora of other functional groups. The interplay of the activating amino group and the deactivating bromo group in this compound, modulated by the steric effect of the methyl group, creates a unique reactivity profile that is highly sought after in multi-step synthesis.
Detailed Research Findings
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, methyl 5-bromo-2-methyl-3-nitrobenzoate. rsc.org This reduction is typically carried out using iron powder in the presence of an acidic medium, such as ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. rsc.org The reaction proceeds with high yield, often exceeding 90%. rsc.org
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 49.0 to 53.0 °C |
| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate; poorly soluble in water. |
| CAS Number | 1000342-11-9 |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The aromatic protons would appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with their coupling patterns providing information about their relative positions. The methyl ester protons would appear as a sharp singlet around 3.8-4.0 ppm, and the aromatic methyl protons as a singlet around 2.2-2.5 ppm. The amine protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be found in the downfield region (around 165-175 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbons would appear in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the C-Br stretching (in the fingerprint region).
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group from the ester and other characteristic cleavages.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOSXSDLWFBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646615 | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-11-9 | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |
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Synthetic Methodologies for Methyl 3 Amino 5 Bromo 2 Methylbenzoate
Direct Synthetic Routes from Precursors
The synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate is typically achieved through carefully planned multi-step sequences. These routes are designed to introduce the required amino, bromo, and methyl ester functionalities onto the benzene (B151609) ring with precise control over their positions.
Multi-Step Synthesis Pathways
Multi-step syntheses are the most common approaches to obtaining this compound, allowing for the stepwise introduction and modification of functional groups.
A prevalent strategy for introducing the amino group at the 3-position involves the nitration of a suitable precursor, followed by the reduction of the nitro group. A common precursor for this route is methyl 2-methylbenzoate. The synthesis begins with the nitration of this starting material to introduce a nitro group, which is a meta-director. This is followed by the reduction of the nitro group to an amine.
A specific example of this strategy starts with methyl 5-bromo-2-methyl-3-nitrobenzoate. The final step in this sequence is the reduction of the nitro group to an amine. This transformation can be effectively carried out using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water at elevated temperatures. This method is known for its high yield, often reaching up to 99.1%. chemicalbook.com The reaction involves heating the mixture, followed by filtration and extraction to isolate the final product. chemicalbook.com
Table 1: Reaction Conditions for the Reduction of Methyl 5-bromo-2-methyl-3-nitrobenzoate
| Reagents | Solvent | Temperature | Reaction Time | Yield |
|---|
The methyl ester group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this purpose. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed.
For sterically hindered carboxylic acids, such as those with ortho substituents, the rate of Fischer esterification can be significantly reduced. In such cases, alternative esterification methods may be employed to achieve higher yields.
The introduction of the bromine atom at the 5-position requires a regioselective halogenation reaction. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of bromination. In the synthesis of this compound, the starting material is often a substituted benzene derivative where the existing functional groups direct the incoming bromine atom to the desired position.
For instance, if we consider the bromination of a precursor like methyl 3-amino-2-methylbenzoate, the amino group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director. The ester group, being a deactivating group, is a meta-director. The interplay of these directing effects will determine the final position of the bromine atom. The amino group, being a strongly activating group, will have a dominant directing effect. The position para to the amino group is where the bromination is most likely to occur.
One-Pot and Cascade Reaction Sequences
While multi-step syntheses are well-established, there is a growing interest in the development of one-pot and cascade reactions to improve efficiency by reducing the number of work-up and purification steps. A one-pot synthesis would ideally combine several reaction steps in a single reaction vessel. For a molecule like this compound, a hypothetical one-pot synthesis could involve the sequential addition of reagents to a common starting material to carry out nitration, bromination, and reduction in a continuous process. However, the compatibility of reagents and reaction conditions for each step presents a significant challenge.
Cascade reactions, where a single trigger initiates a series of intramolecular transformations, are another advanced synthetic strategy. Designing a cascade reaction for this specific target would require a highly specialized precursor that is engineered to undergo a programmed sequence of cyclizations and rearrangements. Currently, there are no widely reported dedicated one-pot or cascade syntheses for this compound in the scientific literature.
Precursor Design and Starting Material Selection for this compound Synthesis
The choice of starting material is a critical factor that influences the entire synthetic route. A retrosynthetic analysis helps in identifying suitable precursors by working backward from the target molecule. libretexts.org The selection of an appropriate starting material depends on the desired sequence of reactions and the directing effects of the substituents.
For the synthesis of polysubstituted benzenes, the order of introduction of functional groups is crucial. pressbooks.pub For instance, starting with a molecule that already contains a methyl group and an amino group in the desired relative positions can simplify the synthesis. A possible precursor could be 3-amino-2-methylbenzoic acid or its corresponding methyl ester. The synthesis would then involve the regioselective bromination of this precursor.
The commercial availability and cost of the starting materials are also important considerations in designing a practical and economical synthesis. The ideal precursor is one that is readily available and allows for the efficient and high-yielding introduction of the remaining functional groups in the correct positions.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 5-BROMO-2-METHYL-3-NITROPHENYL METHYLCARBOXYLATE |
| 2-methyl-3-amino-5-bromobenzoic acid methyl ester |
| m-toluic acid |
| 2-nitro-3-methylbenzoic acid |
| 2-amino-3-methylbenzoic acid |
| 2-amino-3-methyl-5-chlorobenzoic acid |
| o-toluidine |
| N-butyryl-4-amino-3-methyl-methyl benzoate (B1203000) |
| N-(4-bromine-2-methylphenyl)-butanamide |
| 3-bromo-5-methylbenzoic acid |
| 2-Amino-3-bromo-5-methylbenzoic acid |
| Methyl 3-amino-2-methylbenzoate |
| 2-Amino-5-bromo-3-methylbenzoic acid |
| methyl 2-methyl-3-nitro-benzoate |
| methyl 2-bromomethyl-3-nitro-benzoate |
| 3-(4-nitro-1-oxo-1,3dihydro-isoindol-2-yl)-piperidine-2,6-dione |
| 3-aminopiperidine-2,6-dione hydrochloride |
| 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Lenalidomide |
Catalytic Systems and Reagent Optimization in the Synthesis of this compound
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical compounds, is often achieved through the reduction of a nitro group to an amine. punagri.com A prevalent method involves the use of methyl 5-bromo-2-methyl-3-nitrobenzoate as the starting material. chemicalbook.com
The catalytic system for this transformation typically employs iron (Fe) powder in the presence of an acid or a salt that can generate an acidic environment in situ. One common reagent is ammonium chloride (NH₄Cl). chemicalbook.com The iron acts as the reducing agent, transferring electrons to the nitro group, while the ammonium chloride helps to maintain a suitable pH for the reaction to proceed efficiently.
Optimization of this catalytic system involves ensuring the iron powder is of a suitable grade and particle size to maximize its surface area and reactivity. The purity of the starting material, methyl 5-bromo-2-methyl-3-nitrobenzoate, is also crucial to prevent side reactions and ensure a high yield of the desired product.
In some variations of this synthesis, other catalytic systems might be employed, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com However, the iron-based system is often preferred for its cost-effectiveness and operational simplicity on an industrial scale.
Reaction Condition Parameterization and Control
The successful synthesis of this compound is highly dependent on the precise control of various reaction parameters.
Temperature and Solvent Effects
Temperature plays a critical role in the reaction rate and selectivity. The reduction of the nitro group is an exothermic process, and careful temperature management is necessary to prevent runaway reactions. A common reaction temperature is around 90°C, which provides a balance between a reasonable reaction rate and the prevention of unwanted side products. chemicalbook.com
The choice of solvent is equally important. A mixture of ethanol and water is frequently used as the reaction medium. chemicalbook.com Ethanol is a good solvent for the organic starting material, while water is necessary to dissolve the ammonium chloride and facilitate the reaction at the iron surface. The ratio of ethanol to water must be optimized to ensure all reactants remain in solution and can interact effectively.
Interactive Data Table: Solvent and Temperature Effects
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Fe/NH₄Cl | Ethanol/Water | 90 | 1 | 99.1 |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Activated Iron Powder/NH₄Cl | Methanol | Reflux | 3 | 78 |
Pressure and Stoichiometry
For the iron-based reduction, the reaction is typically carried out at atmospheric pressure. The stoichiometry of the reactants is a key factor in achieving a high yield. An excess of iron powder is generally used to ensure the complete reduction of the nitro group. The amount of ammonium chloride is also carefully controlled to maintain the optimal pH throughout the reaction. chemicalbook.com
In a typical procedure, for every mole of methyl 5-bromo-2-methyl-3-nitrobenzoate, approximately 8 moles of iron powder and 5 moles of ammonium chloride are used. chemicalbook.com This stoichiometric ratio ensures a sufficient driving force for the reaction to go to completion in a timely manner.
Process Efficiency and Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process efficiency and scalability.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of this compound. One critical aspect is the efficient filtration of the reaction mixture upon completion to remove the iron oxides and unreacted iron. chemicalbook.com The filtrate is then concentrated to isolate the product.
Another strategy involves the careful control of the reaction work-up. After filtration and concentration, the resulting solid is often dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities. chemicalbook.com The organic layer is then dried over a drying agent like sodium sulfate (B86663) before the solvent is removed to afford the final product. chemicalbook.com A reported yield for this process is as high as 99.1%. chemicalbook.com
Purity Profile Management
Ensuring the high purity of the final product is paramount, especially for its use in pharmaceutical applications. The primary impurity to be managed is the unreacted starting material, methyl 5-bromo-2-methyl-3-nitrobenzoate. The reaction is monitored, often using techniques like Thin Layer Chromatography (TLC), to ensure its completion. chemicalbook.com
Retrosynthetic Analysis Leading to this compound
The synthetic strategy for a target molecule, such as this compound, is often best devised through a retrosynthetic analysis. This approach involves a systematic deconstruction of the target molecule into simpler, more readily available starting materials. The analysis proceeds by identifying key functional groups and strategically breaking bonds (disconnections) that correspond to reliable and high-yielding chemical reactions.
A plausible retrosynthetic pathway for this compound is illustrated below. The primary disconnection involves the amino group, which can be introduced in the final step via the reduction of a nitro group. This is a common and efficient transformation in organic synthesis. The ester functional group can be formed from the corresponding carboxylic acid, a straightforward esterification reaction. This leads to the key intermediate, 5-bromo-2-methyl-3-nitrobenzoic acid.
This intermediate can be further simplified by disconnecting the bromine atom, suggesting a bromination reaction of 2-methyl-3-nitrobenzoic acid. Finally, the nitro and methyl-substituted benzoic acid can be traced back to a simpler precursor, 2-methyl-3-nitrotoluene, which can be oxidized to the carboxylic acid, or to 2-methylbenzoic acid, which can undergo nitration. This multi-step approach allows for the controlled introduction of the various substituents on the benzene ring.
Key Precursors and Transformations:
| Target Molecule | Precursor 1 | Transformation | Precursor 2 | Transformation | Starting Material |
| This compound | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Reduction of nitro group | 5-Bromo-2-methyl-3-nitrobenzoic acid | Esterification | 2-Methyl-3-nitrobenzoic acid |
| Bromination | 2-Methylbenzoic acid |
The forward synthesis, based on this retrosynthetic analysis, would commence with the nitration of 2-methylbenzoic acid to yield 2-methyl-3-nitrobenzoic acid. ontosight.ai This intermediate is then subjected to bromination to introduce the bromine atom at the 5-position, yielding 5-bromo-2-methyl-3-nitrobenzoic acid. Subsequent esterification of the carboxylic acid group furnishes Methyl 5-bromo-2-methyl-3-nitrobenzoate. The final step involves the selective reduction of the nitro group to an amine, affording the target molecule, this compound.
Detailed research findings indicate that the synthesis of 2-methyl-3-nitrobenzoic acid can be achieved through various methods, including the nitration of 2-methylbenzoic acid or the oxidation of 3-nitro-o-xylene. ontosight.aichemicalbook.com For instance, reacting m-methyl benzoic acid with nitric acid at low temperatures (-30 to -15 °C) has been reported as a method for its synthesis. google.com
The subsequent esterification of the nitro-substituted benzoic acid to its methyl ester is a standard procedure. One documented method involves reacting 2-nitro-3-methylbenzoic acid with thionyl chloride in methanol. prepchem.com Another approach uses dimethyl sulphate in acetone (B3395972) with potassium carbonate. google.com
The bromination of the aromatic ring is a critical step. While specific conditions for the bromination of 2-methyl-3-nitrobenzoic acid to the desired 5-bromo isomer require careful selection of reagents and conditions to ensure correct regioselectivity, bromination of similar aromatic compounds is a well-established reaction. For example, the bromination of 2-methyl-3-nitrobenzoate can be a key step in the synthesis of other complex molecules. google.com
Finally, the reduction of the nitro group in Methyl 5-bromo-2-methyl-3-nitrobenzoate to the corresponding amine is a high-yielding transformation. Common reagents for this reduction include tin(II) chloride, iron in acidic media, or catalytic hydrogenation. sciencemadness.org For example, the reduction of similar nitroaromatic esters is often achieved in high yield using hydrogen gas with a palladium on carbon (Pd/C) catalyst. sciencemadness.org
Chemical Reactivity and Transformation Pathways of Methyl 3 Amino 5 Bromo 2 Methylbenzoate
Reactions Involving the Aromatic Ring System
Electrophilic Aromatic Substitution Reactions of Methyl 3-amino-5-bromo-2-methylbenzoate
In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The positions most susceptible to attack are determined by the directing effects of the existing substituents. For this compound, the potent activating and ortho, para-directing amino group is expected to have a dominant influence on the regioselectivity.
A relevant example can be seen in the chlorination of a structurally similar compound, 2-amino-3-methylbenzoic acid. In a patented process, this compound undergoes chlorination to yield 2-amino-3-methyl-5-chlorobenzoic acid. This suggests that electrophilic substitution occurs at the position para to the activating amino group. google.com
| Reaction Type | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation (e.g., Chlorination) | Cl₂, AlCl₃ or similar | Methyl 3-amino-5-bromo-6-chloro-2-methylbenzoate | The amino group directs the incoming electrophile to the ortho and para positions. The para position (C6) is sterically more accessible than the ortho position (C4), which is flanked by two substituents. |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-5-bromo-2-methyl-6-nitrobenzoate | Similar to halogenation, the strong directing effect of the amino group favors substitution at the C6 position. The deactivating effect of the ester group further disfavors substitution at positions meta to it. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. In this compound, the bromine atom could potentially act as a leaving group. However, the ring is not strongly activated for nucleophilic attack as there are no powerful electron-withdrawing groups, such as a nitro group, in the appropriate positions. Therefore, this compound is generally not expected to undergo SNAr reactions under standard conditions.
Direct C-H Functionalization Approaches
Transformations at the Amine Functionality
The amino group in this compound is a key site of reactivity, allowing for a variety of chemical transformations.
Acylation and Alkylation Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles such as acylating and alkylating agents.
Acylation: The amino group can be readily acylated with reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amide. This transformation is often used to protect the amino group or to modulate its activating effect during electrophilic aromatic substitution reactions. For instance, a related compound, methyl-2-amino-5-bromobenzoate, has been shown to react with methanesulfonyl chloride to form methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.gov This demonstrates the susceptibility of the amino group to acylation.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction that can be difficult to control.
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetic Anhydride | Methyl 3-acetamido-5-bromo-2-methylbenzoate |
| Sulfonylation | Methanesulfonyl Chloride | Methyl 3-(methylsulfonamido)-5-bromo-2-methylbenzoate |
| Alkylation | Methyl Iodide | Mixture of mono-, di-, and tri-methylated products |
Diazotization and Sandmeyer-Type Reactions
Primary aromatic amines can be converted into diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group (-N₂⁺) is replaced by a wide range of substituents.
The Sandmeyer reaction is a classic example of a diazonium salt transformation, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. Other related reactions can introduce a variety of other functional groups. Given the presence of the primary amino group, this compound is expected to readily undergo diazotization. The resulting diazonium salt could then be used in various synthetic applications. For example, a Sandmeyer reaction could be employed to replace the amino group with another halogen or a cyano group, further functionalizing the aromatic ring.
| Reaction | Reagents | Potential Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5 °C | Methyl 5-bromo-3-(chlorodiazenyl)-2-methylbenzoate |
| Sandmeyer (Chlorination) | CuCl | Methyl 3-chloro-5-bromo-2-methylbenzoate |
| Sandmeyer (Bromination) | CuBr | Methyl 3,5-dibromo-2-methylbenzoate |
| Sandmeyer (Cyanation) | CuCN | Methyl 3-cyano-5-bromo-2-methylbenzoate |
| Schiemann Reaction | HBF₄, heat | Methyl 3-fluoro-5-bromo-2-methylbenzoate |
| Hydrolysis | H₂O, heat | Methyl 3-hydroxy-5-bromo-2-methylbenzoate |
Reductive and Oxidative Manipulations of the Amino Group
The primary amino group on the aromatic ring is a versatile functional handle for various chemical transformations. Its nucleophilic nature and its ability to be converted into a diazonium salt are central to its reactivity.
One of the most significant transformations of the aromatic amino group is its conversion into a diazonium salt. This is typically achieved by treatment with nitrous acid (HONO), often generated in situ from sodium nitrite (NaNO2) and a strong acid like sulfuric acid or hexafluorophosphoric acid at low temperatures. A patent describes a similar transformation for the isomeric compound, 2-methyl-3-amino-5-bromobenzoic acid methyl ester, which is diazotized and subsequently converted to a fluoro derivative. google.com The resulting diazonium salt (Ar-N₂⁺) is a highly valuable synthetic intermediate that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann-type reactions.
While the reduction of a nitro group is a common way to synthesize aromatic amines, chemicalbook.comsciencemadness.org the amino group itself is already in a reduced state. Further reduction is not a typical transformation. Conversely, the oxidation of the amino group can be performed, although it can be challenging to control. Strong oxidizing agents can lead to complex mixtures or polymerization. However, controlled oxidation can, in principle, regenerate a nitro group or form other nitrogen-containing functionalities like nitroso or azoxy compounds. The amino group can also undergo derivatization reactions, such as acylation or sulfonylation, which can serve as a protecting group strategy or to modify the electronic properties of the molecule. For instance, reaction with methanesulfonyl chloride can convert the amino group into a sulfonamide. nih.govresearchgate.net
Modifications of the Ester Moiety
The methyl ester group is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or alcohols.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-bromo-2-methylbenzoic acid, under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification) : This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.orgnih.gov The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction consumes the base and, after an acidic workup, yields the carboxylic acid. libretexts.org A general procedure involves heating the ester under reflux with NaOH in a mixture of methanol (B129727) and water. chemspider.com
A study on the hydrolysis kinetics of various substituted esters provides insight into the process. The base-catalyzed hydrolysis of ethyl p-bromo benzoate (B1203000) was found to be slightly faster than its unsubstituted analog, indicating the electronic influence of the halogen substituent. nih.gov
Table 1: Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄) | Heat | Carboxylic Acid |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For this compound, reacting it with a different alcohol (e.g., ethanol) in large excess would shift the equilibrium to favor the formation of the corresponding ethyl ester. This reaction is typically catalyzed by mineral acids or bases and is driven to completion by using the new alcohol as the solvent. libretexts.org
The ester group can be reduced to a primary alcohol, (3-amino-5-bromo-2-methylphenyl)methanol. The choice of reducing agent is crucial for this transformation.
Strong Reducing Agents : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. libretexts.orgdoubtnut.com The reaction is typically carried out in an anhydrous ether solvent.
Milder Reducing Agents : Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.orgdoubtnut.com However, its reactivity can be enhanced by using it in specific solvent systems, such as methanol, or by adding a catalyst like cerium(III) chloride (CeCl₃). researchgate.net
Partial Reduction : Under carefully controlled conditions, typically at low temperatures (-78 °C), diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction of the ester to the corresponding aldehyde. libretexts.org
Table 2: Reagents for Ester Reduction
| Reagent | Product | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether (e.g., THF, Et₂O) |
| Sodium Borohydride (NaBH₄) / Methanol | Primary Alcohol | Refluxing THF/Methanol |
Reactivity of the Bromine Substituent
The bromine atom attached to the aromatic ring is a key site for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly increasing the molecular complexity.
Palladium and nickel catalysts are commonly employed to facilitate the coupling of the aryl bromide with different partners.
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for forming biaryl structures.
Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene.
Kumada Reaction : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with the aryl bromide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is effective for forming alkyl-aryl or aryl-aryl bonds.
Sonogashira Reaction : This reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the formation of an aryl-alkyne. organic-chemistry.orgrsc.org
Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-R |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-CH=CH-R |
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂) | Aryl-R |
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)
The formation of organometallic intermediates, such as Grignard and organolithium reagents, from aryl halides is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds. However, the synthesis of such reagents from this compound is complicated by the presence of reactive functional groups.
Grignard Reagents: The direct reaction of the bromo-substituent with magnesium metal to form a Grignard reagent is generally incompatible with the amino and ester functionalities. Grignard reagents are potent bases and nucleophiles that would readily react with the acidic proton of the amino group and the electrophilic carbonyl of the ester group, leading to self-destruction or undesired side reactions. To circumvent this, protection of the amino and ester groups would be necessary prior to attempting Grignard formation. Alternatively, the use of highly activated magnesium (Rieke magnesium) at low temperatures (-78 °C) has been shown to facilitate the formation of functionalized Grignard reagents from aryl bromides bearing sensitive groups like esters and nitriles. This approach could potentially be applied to this compound, though the reactivity of the amino group would still need to be considered.
Organolithium Reagents: Similarly, the formation of an organolithium reagent via lithium-halogen exchange is also challenging. Alkyllithium reagents, such as n-butyllithium, are extremely strong bases and would deprotonate the amino group. While lithium-halogen exchange is a very fast reaction, often occurring at low temperatures, the presence of an acidic proton can lead to competitive deprotonation. Strategies to overcome this include using two equivalents of the organolithium reagent—one to deprotonate the amino group and the second to perform the halogen exchange. Another approach involves the use of sterically hindered or less basic organolithium reagents. The compatibility of organolithium reagent formation with ester groups is also a significant hurdle, as it can lead to nucleophilic attack at the carbonyl group. However, recent advancements have shown that direct lithiation of aryl halides bearing an ester group is possible using microflow reactors, which allow for rapid reaction and quenching, minimizing side reactions.
| Organometallic Reagent | Compatibility Issues with Functional Groups | Potential Solutions |
| Grignard Reagent | Reacts with acidic N-H of the amino group. Reacts with the electrophilic carbonyl of the ester group. | Protection of the amino and ester groups. Use of highly activated magnesium (Rieke magnesium) at low temperatures. |
| Organolithium Reagent | Deprotonates the amino group. Reacts with the ester group. | Use of excess organolithium reagent. Use of sterically hindered or less basic organolithium reagents. Application of microflow reactor technology. |
Halogen Exchange Reactions
Halogen exchange reactions, particularly the conversion of aryl bromides to aryl iodides or fluorides, can be a valuable tool for modifying the reactivity of the aromatic ring. The classic Finkelstein reaction, which involves the exchange of a halogen with iodide, is typically challenging for aryl halides due to the strength of the carbon-halogen bond and the reduced reactivity of sp²-hybridized carbons towards SN2 reactions.
For aryl halides, metal-catalyzed versions of the Finkelstein reaction are generally employed. Copper-catalyzed halogen exchange reactions have emerged as a mild and general method for the conversion of aryl bromides to aryl iodides. These reactions often utilize a copper(I) iodide catalyst in the presence of a diamine ligand. The reaction conditions are generally tolerant of various functional groups, including amines and esters, making this a potentially viable transformation for this compound.
Palladium-catalyzed halogen exchange reactions have also been developed, although they have been more extensively studied for fluorination rather than iodination or bromination. These reactions typically proceed through an oxidative addition-reductive elimination cycle. The success of such a reaction would depend on the ability of the palladium catalyst to undergo oxidative addition to the C-Br bond without being deactivated by the amino group.
| Catalyst System | Typical Reaction Conditions | Applicability to this compound |
| Copper(I) Iodide / Diamine Ligand | NaI, dioxane, 110 °C | High, as the conditions are generally tolerant of amino and ester groups. |
| Palladium Complexes | Various ligands and conditions | Potentially applicable, but catalyst deactivation by the amino group is a concern. |
Transformations Involving the Methyl Group on the Aromatic Ring
The methyl group of this compound is a "benzylic" position, which exhibits enhanced reactivity due to the stability of the resulting benzylic radical, cation, or anion intermediates.
Benzylic functionalization, such as halogenation, can be achieved through free-radical substitution reactions. The reaction of toluene (B28343) derivatives with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light is a common method for introducing a bromine atom at the benzylic position. This reaction proceeds via a free-radical chain mechanism involving the formation of a resonance-stabilized benzylic radical.
The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common reagent for this transformation is hot, aqueous potassium permanganate (B83412) (KMnO₄). This reaction is quite robust and can tolerate a variety of functional groups on the aromatic ring. The entire alkyl side chain is typically oxidized to a carboxyl group, provided there is at least one benzylic hydrogen atom.
In the case of this compound, treatment with hot KMnO₄ would be expected to convert the methyl group into a carboxylic acid, yielding 3-amino-5-bromo-2-methoxycarbonylbenzoic acid. While the amino group is generally stable under these conditions, harsh oxidation conditions could potentially lead to side reactions.
| Transformation | Reagents and Conditions | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat or light | Methyl 3-amino-5-bromo-2-(bromomethyl)benzoate |
| Benzylic Oxidation | Potassium permanganate (KMnO₄), water, heat | 3-Amino-5-bromo-2-(methoxycarbonyl)benzoic acid |
Mechanistic Investigations of Key Reactions of this compound
Formation of Organometallic Intermediates: The mechanism of Grignard reagent formation is believed to involve a single-electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then collapses to an aryl radical and a halide anion. The aryl radical then reacts with Mg(I) to form the Grignard reagent. The formation of organolithium reagents through lithium-halogen exchange is thought to proceed via an SN2-type attack of the alkyllithium on the halogen atom or through an "ate" complex intermediate.
Halogen Exchange Reactions: Copper-catalyzed Finkelstein reactions are proposed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by halide exchange and reductive elimination. Palladium-catalyzed variants follow a similar oxidative addition/reductive elimination cycle.
Benzylic Functionalization: Benzylic bromination with NBS proceeds through a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. The benzylic radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the product and regenerate a bromine radical, propagating the chain.
Oxidation Reactions: The mechanism of benzylic oxidation by KMnO₄ is complex and thought to involve the abstraction of a benzylic hydrogen atom by the permanganate ion to form a benzylic radical. This radical is then further oxidized to ultimately yield the carboxylic acid.
Advanced Characterization Techniques and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the placement of protons, providing unambiguous structural evidence.
The proton NMR (¹H NMR) spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For Methyl 3-amino-5-bromo-2-methylbenzoate, the spectrum is predicted to show five distinct signals, corresponding to the two aromatic protons, the primary amine protons, the ester methyl protons, and the ring-attached methyl protons.
The aromatic region is expected to feature two signals for the protons at the C-4 and C-6 positions. Due to their meta-relationship, they would appear as distinct doublets with a small coupling constant (J ≈ 2-3 Hz). The electron-donating amino group (-NH₂) at C-3 tends to shield adjacent protons, while the bromine at C-5 and the methyl ester at C-2 have deshielding effects that influence the final chemical shifts. The protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two methyl groups, being chemically non-equivalent, will present as sharp singlets. The ester methyl (-OCH₃) is generally found further downfield than the aromatic methyl (-CH₃) due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 3.5 - 4.5 | broad singlet | 2H |
| H-6 (Aromatic) | ~7.2 | doublet (d) | 1H |
| H-4 (Aromatic) | ~6.8 | doublet (d) | 1H |
| -COOCH₃ | ~3.9 | singlet (s) | 3H |
| Ar-CH₃ | ~2.3 | singlet (s) | 3H |
Note: Predicted values are based on typical chemical shifts for similar substituted benzene (B151609) derivatives.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. For the asymmetric structure of this compound, nine unique carbon signals are expected.
The carbonyl carbon of the ester group is anticipated to resonate at the lowest field (highest ppm value), typically in the 165-170 ppm range. The six aromatic carbons will appear in the characteristic range of approximately 110-150 ppm. The specific chemical shifts are influenced by the attached substituents; carbons bonded to electronegative atoms (like C-3 bonded to nitrogen and C-5 bonded to bromine) and the carbons bearing the methyl and ester groups (C-1 and C-2) will have distinct and predictable shifts. The methyl carbons of the ester and the aromatic ring will appear at the highest field (lowest ppm values), with the ester's O-methyl carbon resonating around 52 ppm and the ring's methyl carbon appearing around 15-20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 167.0 |
| C-3 (C-NH₂) | 145.0 |
| C-1 (C-CH₃) | 138.0 |
| C-2 (C-COOCH₃) | 125.0 |
| C-5 (C-Br) | 115.0 |
| C-6 | 122.0 |
| C-4 | 118.0 |
| -COOCH₃ | 52.5 |
| Ar-CH₃ | 18.0 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be expected to show a weak cross-peak between the aromatic protons H-4 and H-6, confirming their meta-coupling. No other correlations would be seen, confirming the isolated nature of the protons on the ring and the methyl singlets.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals: H-4 to C-4, H-6 to C-6, the ester methyl protons to the ester methyl carbon, and the ring methyl protons to the ring methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for confirming the substitution pattern on the aromatic ring. Key expected correlations would include:
The ester methyl protons (-OCH₃) showing correlations to the carbonyl carbon (C=O) and C-2 .
The ring methyl protons (Ar-CH₃) correlating with C-1, C-2, and C-6 .
The aromatic proton H-4 showing correlations to C-2, C-5, and C-6 .
The aromatic proton H-6 showing correlations to C-1, C-2, and C-5 .
These HMBC correlations would provide unambiguous proof of the arrangement of the substituents around the benzene ring, solidifying the structural assignment.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group should produce two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. A very strong and sharp absorption band, characteristic of the ester carbonyl (C=O) stretch, is expected around 1715-1730 cm⁻¹. spectroscopyonline.comlibretexts.org Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1620 cm⁻¹ region. The strong C-O stretching bands of the ester group are predicted to be prominent in the 1100-1300 cm⁻¹ range. spectroscopyonline.com Other notable absorptions include aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹. vscht.cz
Predicted FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine |
| 3380 - 3280 | N-H Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2880 | C-H Stretch | Aliphatic (CH₃) |
| 1730 - 1715 | C=O Stretch | Aromatic Ester |
| 1620 - 1580 | N-H Bend | Primary Amine |
| 1610, 1570, 1480 | C=C Stretch | Aromatic Ring |
| 1300 - 1250 | C-O Asymmetric Stretch | Ester |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1130 - 1100 | C-O Symmetric Stretch | Ester |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic |
| 650 - 500 | C-Br Stretch | Aryl Halide |
Raman spectroscopy is complementary to FT-IR, providing strong signals for non-polar, symmetric bonds. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Strong signals are expected for the aromatic C=C ring stretching and ring breathing vibrations (around 1600 cm⁻¹ and 1000 cm⁻¹, respectively), as these involve symmetric vibrations of the carbon skeleton. optica.org The C-Br stretch would also likely be visible. While the polar C=O and N-H groups would produce signals, they are generally weaker in Raman than in FT-IR spectra. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "this compound." This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The theoretical exact mass of "this compound" (C9H10BrNO2) can be calculated and compared with the experimentally obtained value, typically within a few parts per million (ppm), confirming the molecular formula.
Beyond exact mass determination, HRMS coupled with fragmentation analysis offers significant insights into the molecule's structure. In the mass spectrometer, the molecular ion ([M]+•) can undergo controlled fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the structural components of the molecule.
The fragmentation pattern of "this compound" is influenced by the presence of the bromine atom, the ester group, the amino group, and the aromatic ring. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]+• and [M+2]+•), corresponding to the 79Br and 81Br isotopes.
Likely fragmentation pathways for "this compound" include:
Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester's C-O bond can lead to the loss of a methoxy radical, resulting in the formation of a stable acylium ion.
Loss of the entire ester group (-COOCH3): Fragmentation can also involve the loss of the entire carbomethoxy group.
Decarboxylation: Loss of a molecule of carbon dioxide (CO2) from the ester group can occur.
Cleavage of the C-Br bond: The carbon-bromine bond can break, leading to the loss of a bromine radical.
A representative table of expected HRMS data and major fragments is presented below.
| Fragment Ion | Proposed Structure | Calculated m/z | Description |
| [M]+• | C9H10Br79NO2+ | 242.9949 | Molecular ion with 79Br |
| [M+2]+• | C9H10Br81NO2+ | 244.9929 | Molecular ion with 81Br |
| [M-OCH3]+ | C8H7Br79NO+ | 211.9711 | Loss of a methoxy radical |
| [M-COOCH3]+ | C8H8Br79N+ | 196.9867 | Loss of the carbomethoxy group |
| [M-Br]+ | C9H10NO2+ | 164.0606 | Loss of a bromine radical |
X-ray Crystallography for Solid-State Structural Analysis
While specific X-ray crystallography data for "this compound" is not publicly available, analysis of a closely related derivative, "Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate," provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net
Intermolecular interactions are expected to play a significant role in the crystal packing of "this compound." The presence of the amino group allows for the formation of hydrogen bonds, where the N-H protons can act as hydrogen bond donors and the oxygen atoms of the ester group on neighboring molecules can act as acceptors. These hydrogen bonding interactions, along with van der Waals forces, would contribute to the stability of the crystal lattice.
The crystallographic data for the related derivative "Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate" is summarized in the table below. researchgate.net
| Parameter | Value |
| Chemical Formula | C10H12BrNO4S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.0798 |
| b (Å) | 10.7853 |
| c (Å) | 19.5206 |
| β (°) | 90.306 |
| Volume (ų) | 1280.00 |
| Z | 4 |
This data provides a foundational understanding of the crystallographic parameters that could be expected for "this compound," although the substitution pattern and the nature of the amino substituent will lead to differences in the precise unit cell dimensions and packing arrangement.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Methyl 3-amino-5-bromo-2-methylbenzoate
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, like molecules, and is instrumental in predicting a wide array of chemical properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve determining the preferred orientations of the amino (-NH2), methyl (-CH3), and methyl ester (-COOCH3) groups relative to the benzene (B151609) ring.
Key parameters obtained from geometry optimization include:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that might be present in equilibrium.
Table 1: Predicted Key Geometric Parameters from a Hypothetical DFT Optimization
| Parameter | Predicted Value (Å or °) | Description |
| C-Br Bond Length | ~1.90 Å | Length of the bond between a carbon atom of the benzene ring and the bromine atom. |
| C-N Bond Length | ~1.40 Å | Length of the bond between a carbon atom of the benzene ring and the nitrogen atom of the amino group. |
| C=O Bond Length | ~1.22 Å | Length of the carbonyl double bond in the methyl ester group. |
| Ring-Ester Dihedral Angle | Variable | Torsional angle defining the twist of the methyl ester group relative to the plane of the benzene ring. |
Note: This table is illustrative and contains expected approximate values based on similar molecules. Actual values would be derived from specific DFT calculations.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These are known as the frontier orbitals.
HOMO: Represents the ability of a molecule to donate an electron. Its energy level correlates with the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy level correlates with the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. mdpi.com A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. mdpi.com Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Implication |
| HOMO | -6.5 eV | Electron-donating capability, likely localized on the amino group and the aromatic ring. |
| LUMO | -1.5 eV | Electron-accepting capability, likely localized on the aromatic ring and the carbonyl group. |
| HOMO-LUMO Gap | 5.0 eV | Indicates the molecule's chemical reactivity and stability. materialsciencejournal.org |
Note: These are representative values. The actual energies would be determined by specific DFT calculations.
Vibrational Frequency Calculations and Spectroscopic Prediction
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. ijtsrd.com By calculating the harmonic frequencies, a theoretical spectrum can be generated. This is invaluable for:
Confirming the Structure: A calculated vibrational spectrum can be compared with an experimental one to confirm that the synthesized molecule has the expected structure.
Assigning Spectral Bands: It allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=O stretching, N-H bending) to the observed peaks in the experimental spectra. ijtsrd.com
Thermodynamic Properties: These calculations also yield thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This approach is particularly useful for exploring the molecule's conformational space more exhaustively than static calculations, revealing how it might flex and change shape in different environments (e.g., in a solvent).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
QSAR is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be built. This involves:
Calculating Molecular Descriptors: For each derivative, various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) are calculated.
Building a Statistical Model: A mathematical equation is developed that links these descriptors to the observed biological activity.
Predicting Activity: The model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating how chemical reactions occur. If this compound were to be used as a reactant, DFT could be employed to study the mechanism of a proposed reaction. acs.org This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction pathway. Locating the TS structure is crucial for understanding the reaction's kinetics.
Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy barrier, which dictates the rate of the reaction.
This analysis provides a detailed, step-by-step picture of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experiments alone.
Applications and Strategic Utility in Chemical Synthesis
Methyl 3-amino-5-bromo-2-methylbenzoate as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of this compound makes it a highly versatile building block in organic synthesis. The amino group can be readily transformed into a variety of other functionalities, while the bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility is exemplified in its use as a key intermediate in the synthesis of complex heterocyclic compounds such as benzothiazine. nih.gov
Role in the Synthesis of Pharmaceutical Intermediates
The primary application of this compound lies in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs). punagri.com Its structural features are integral to the assembly of various therapeutic agents.
A notable application of this compound is in the synthesis of the anticancer drug, Tazemetostat. punagri.com Tazemetostat is an inhibitor of the EZH2 enzyme, which is implicated in the progression of certain cancers. In the synthesis of Tazemetostat, this compound undergoes a series of reactions, including reductive amination and subsequent coupling steps, to construct the complex core of the final drug molecule.
The following table outlines a key step in the synthesis of a Tazemetostat intermediate starting from this compound:
| Reactants | Reagents | Product |
| This compound, Dihydro-2H-pyran-4(3H)-one | Acetic acid, Sodium triacetoxyborohydride | Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate |
This table illustrates the reductive amination step in the synthesis of a key intermediate for Tazemetostat, as described in synthetic procedures.
While benzoic acid derivatives, in general, are known to possess antimicrobial properties, and some brominated compounds have shown activity against various microbes, specific research detailing the direct use of this compound as a key intermediate in the synthesis of antimicrobial agents is not widely available in the public domain. General studies on related compounds suggest potential applications, but direct synthetic routes from this specific precursor to potent antimicrobial drugs are not extensively documented. researchgate.net
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Bromoaryl compounds are recognized as important active fragments in the synthesis of various SGLT2 inhibitors. thieme-connect.com While direct synthesis pathways starting from this compound are not explicitly detailed in all cases, related bromoaryl precursors are fundamental to the creation of the diarylmethane core structure present in many SGLT2 inhibitors like canagliflozin, dapagliflozin, and empagliflozin. nih.gov The synthesis often involves Friedel-Crafts acylation followed by reduction. nih.gov
Below is a generalized representation of the role of a bromoaryl benzoic acid derivative in the synthesis of a key structural motif in SGLT2 inhibitors:
| Starting Material Type | Key Reaction | Resulting Core Structure |
| Bromoaryl benzoic acid | Friedel-Crafts acylation with a substituted aromatic compound, followed by reduction | Diaryl-methane |
This table provides a simplified overview of the synthetic strategy for the core of many SGLT2 inhibitors, where bromoaryl compounds are crucial. nih.gov
Utility in the Production of Agrochemicals and Pesticides
There is limited specific information available in the public domain regarding the direct application of this compound in the production of agrochemicals and pesticides. However, related aminobenzoic acid derivatives are known to be precursors for certain insecticidal compounds. For instance, 3-methyl-2-aminobenzoic acid is a known intermediate in the synthesis of the insecticide chlorantraniliprole. google.com This suggests a potential, though not explicitly documented, utility for structurally similar compounds like this compound in this sector.
Application in Dye Chemistry
Aminobenzoic acid derivatives are generally utilized as precursors in the synthesis of various dyes. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large class of colorants. Despite this general applicability of the aminobenzoate scaffold, specific examples of the use of this compound in the synthesis of commercial dyes are not well-documented in publicly available scientific literature. A patent for a preparation method of 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoic acid methyl ester exists, which could have applications in various chemical syntheses, potentially including dyes, but this is not explicitly stated. google.com
Development of Novel Materials Using this compound as a Monomer or Precursor
The utility of a chemical compound as a monomer or precursor for novel materials is contingent on its reactive functional groups and molecular structure, which allow it to undergo polymerization or be integrated into larger material frameworks. While derivatives of aminobenzoic acid have been explored in the synthesis of various polymers, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the use of this compound as a monomer for the development of new materials.
Currently, there are no widely available studies or patents that demonstrate the polymerization of this specific compound or its direct application as a precursor in the synthesis of materials such as specialty polymers, liquid crystals, or functional coatings. The scientific focus on this compound has been overwhelmingly directed towards its role as an intermediate in organic synthesis, particularly within the pharmaceutical sector. As such, its potential applications in material science remain an unexplored area of research.
Strategic Importance in Drug Discovery and Development Programs
The strategic value of this compound in the realm of drug discovery and development is well-established, where it serves as a critical building block and key intermediate in the synthesis of complex, biologically active molecules. Its unique substitution pattern on the benzene ring makes it a valuable precursor for creating targeted therapies.
One of the most significant applications of this compound is in the production of Tazemetostat, a potent and selective inhibitor of the EZH2 histone methyltransferase, which is used in the treatment of certain types of cancer. punagri.com The structural framework of this compound provides the necessary chemical handles for the intricate synthetic steps required to construct the final drug molecule. Researchers and pharmaceutical companies utilize this compound as a starting material to ensure the purity and reliability of the final active pharmaceutical ingredient (API). punagri.com
The strategic utility of this compound in the synthesis of EZH2 inhibitors and other potential therapeutic agents is highlighted by its role as a precursor in creating novel benzamide (B126) derivatives. These derivatives are designed to act as covalent inhibitors, which can offer enhanced potency and duration of action. The development of such targeted agents is a key focus in modern oncology research.
The table below summarizes the key role of this compound as a precursor in the synthesis of a notable therapeutic agent.
| Precursor Compound | Resulting Therapeutic Agent | Therapeutic Target |
| This compound | Tazemetostat | EZH2 Histone Methyltransferase |
The consistent demand for this compound from researchers and pharmaceutical manufacturers underscores its importance in the pipeline of drug development. Its availability and well-defined synthetic pathways make it an indispensable component in the creation of next-generation medicines.
Design and Synthesis of Derivatives and Analogues
Structural Modification Strategies for Methyl 3-amino-5-bromo-2-methylbenzoate
The strategic modification of this compound can be approached by systematically altering its key functional groups.
The bromine atom at the C-5 position can be replaced or supplemented with other halogens, which can significantly alter the electronic properties, lipophilicity, and potential for halogen bonding of the molecule.
Fluoro Analogues : A fluoro-derivative can be synthesized from the parent amino compound via a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with an appropriate fluorine source, such as hexafluorophosphoric acid (HPF₆), leads to the corresponding fluoro-analogue. A similar transformation has been documented for the isomeric methyl 2-methyl-3-amino-5-bromobenzoate, which is converted to methyl 5-bromo-3-fluoro-2-methylbenzoate. google.com
Chloro Analogues : The synthesis of chloro-analogues can be achieved through electrophilic aromatic substitution on the corresponding des-bromo precursor, methyl 3-amino-2-methylbenzoate. Chlorination of similar 2-amino-3-methylbenzoic acid structures has been successfully carried out using reagents like dichlorohydantoin. google.com Alternatively, a Sandmeyer reaction on the diazonium salt of this compound using copper(I) chloride would replace the amino group, yielding methyl 5-bromo-3-chloro-2-methylbenzoate.
Iodo Analogues : Iodo-analogues can be prepared using methods analogous to those for fluoro and chloro derivatives. The Sandmeyer reaction, involving the treatment of the diazonium salt with potassium iodide (KI), is a standard method for introducing iodine onto an aromatic ring.
These halogenation strategies allow for the creation of a matrix of compounds where the type and position of the halogen can be varied to fine-tune molecular properties.
Table 1: Potential Halogenated Analogues and Synthetic Strategies
| Analogue Type | Target Structure Example | Key Reagents | Reaction Type |
|---|---|---|---|
| Fluoro | Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1. NaNO₂, H₂SO₄ 2. HPF₆ | Diazotization / Schiemann-type reaction |
| Chloro | Methyl 3-amino-5-chloro-2-methylbenzoate | N-Chlorosuccinimide (NCS) on des-bromo precursor | Electrophilic Halogenation |
| Iodo | Methyl 3-amino-5-iodo-2-methylbenzoate | N-Iodosuccinimide (NIS) on des-bromo precursor | Electrophilic Halogenation |
The methyl ester functionality is another key site for modification, which can influence solubility, metabolic stability, and hydrogen bonding capabilities.
Transesterification : The methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl) through transesterification. This typically involves reacting the compound with the desired alcohol (e.g., ethanol (B145695), propanol) under acidic or basic catalysis. For instance, the related isomer methyl 2-amino-5-bromo-3-methylbenzoate has been converted to its corresponding benzyl (B1604629) ester by refluxing in benzyl alcohol with a sodium methoxide (B1231860) catalyst. google.com
Amidation : Direct amidation can be achieved by reacting the methyl ester with an amine. This reaction can be catalyzed by various systems, including heterogeneous catalysts like niobium pentoxide (Nb₂O₅), to produce the corresponding primary, secondary, or tertiary amides. researchgate.net This conversion from an ester to an amide introduces a hydrogen bond donor (for primary/secondary amides) and can significantly alter the compound's physicochemical properties.
The nucleophilic amino group is readily derivatized, allowing for a wide range of structural diversification.
Acylation : The amino group can be acylated by reacting it with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base to form the corresponding N-acyl derivatives (amides). This modification can modulate the electronic influence of the nitrogen atom on the aromatic ring. geeksforgeeks.org
Alkylation : N-alkylation can introduce one or two alkyl groups onto the amino functionality. This can be achieved using alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives. Hydrogen-borrowing catalysis represents a modern approach to N-alkylation using alcohols. nih.gov
Sulfonylation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This derivatization adds a bulky, electron-withdrawing group that can act as a hydrogen bond acceptor.
Modification of the methyl group at the C-2 position is more challenging but can provide access to unique derivatives.
Benzylic Halogenation : The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. google.comlibretexts.orglibretexts.org This yields a bromomethyl derivative, which is a versatile intermediate for further nucleophilic substitution reactions.
Oxidation : The methyl group can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, though the conditions are harsh and may affect other functional groups. google.com Milder, more selective methods, such as photo-oxidation in the presence of NBS and molecular oxygen, have also been developed for converting aromatic methyl groups to carboxylic acids. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies on Derivatives
Systematic structural modifications allow for the investigation of structure-reactivity and structure-property relationships (SAR). oncodesign-services.com By synthesizing and analyzing derivatives, researchers can correlate specific structural features with changes in chemical reactivity and physical properties.
Impact of Halogen Substitution : The identity of the halogen at C-5 significantly influences the molecule's properties. The electronegativity and size of the halogen affect the electronic environment of the ring and its lipophilicity (logP). For example, replacing bromine with fluorine increases electronegativity but decreases polarizability and size, which can impact binding interactions and metabolic stability. The ability of halogens to participate in halogen bonding (Br, I > Cl > F) is another critical property that can be tuned. acs.org
Ester vs. Amide Analogues : Converting the ester to an amide group introduces a hydrogen bond donor and generally increases polarity while reducing metabolic susceptibility to esterases. rsc.org These changes can have profound effects on solubility, cell permeability, and biological target engagement. SAR studies often explore a range of amide derivatives to optimize these properties. nih.gov
Table 2: Predicted Property Changes with Structural Modification
| Modification | Example Derivative | Predicted Effect on Properties |
|---|---|---|
| Halogen Change (Br → F) | Methyl 3-amino-5-fluoro-2-methylbenzoate | Increases electronegativity, may decrease lipophilicity, alters halogen bonding potential. |
| Ester to Amide | 3-Amino-5-bromo-N,2-dimethylbenzamide | Increases H-bond capability, increases polarity, enhances metabolic stability. |
| Amino Acylation | Methyl 3-acetamido-5-bromo-2-methylbenzoate | Removes basicity, adds H-bond acceptor, increases steric bulk. |
| Methyl Oxidation | Methyl 3-amino-5-bromo-2-carboxybenzoate | Introduces an acidic site, significantly increases polarity and H-bonding potential. |
Synthesis of Polyfunctionalized Aromatic Systems Utilizing this compound as a Scaffold
The multiple functional groups of this compound make it a valuable building block for constructing more complex, polyfunctionalized aromatic and heterocyclic systems.
Cross-Coupling Reactions : The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or heteroaryl substituents at the C-5 position. researchgate.net Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination can be used to form C-C and C-N bonds, respectively, greatly expanding the molecular complexity.
Heterocycle Synthesis : The 1,2-relationship between the methyl group and the 3-amino group can be exploited for the synthesis of fused heterocyclic systems. For example, the amino group can react with suitable bifunctional reagents to form pyridines, pyrimidines, or other fused rings. The synthesis of quinazolinones from halogenated anthranilic acids is a well-established strategy that could be adapted. acs.org The general reactivity of aminopyrazole precursors in forming fused azolopyridines highlights the utility of amino groups in constructing complex heterocyclic scaffolds. frontiersin.org
Sandmeyer and Related Reactions : Beyond halogen substitution, the diazonium salt intermediate derived from the amino group is a gateway to a vast array of functionalities. Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, while hydrolysis can yield a phenol. These transformations further enhance the utility of the compound as a versatile synthetic scaffold.
By leveraging these synthetic strategies, this compound serves as a robust and adaptable starting material for the design and synthesis of novel compounds with tailored properties and functions.
Exploration of Isomeric Forms and Their Synthetic Accessibility
The molecular structure of this compound allows for a variety of positional isomers, where the functional groups (amino, bromo, and methyl) are arranged differently around the benzene (B151609) ring. The specific placement of these substituents significantly influences the compound's chemical and physical properties. The synthetic accessibility of each isomer depends on the directing effects of the substituents already present on the aromatic ring and the choice of starting materials and reaction sequence.
Key positional isomers arise from rearranging the amino, bromo, and methyl groups relative to the methyl ester group. For instance, the amino group could be at the 2, 3, 4, 5, or 6-position, with the bromo and methyl groups also varying. The accessibility of these isomers is a critical consideration in medicinal chemistry and material science, as different isomers can exhibit distinct biological activities or material properties.
The synthesis of these specific isomers often requires a multi-step approach, carefully controlling the order of reactions such as nitration, bromination, reduction, and esterification to achieve the desired substitution pattern.
Synthetic Accessibility of this compound
The target compound, this compound, is typically synthesized through the reduction of its corresponding nitro precursor. This common strategy involves introducing the amino group in the final step, as the nitro group is a meta-director and can be readily reduced.
A representative synthesis starts with Methyl 5-bromo-2-methyl-3-nitrobenzoate. The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of an acid catalyst, such as ammonium (B1175870) chloride, in a solvent mixture like ethanol and water. The reaction is typically heated to drive it to completion. chemicalbook.com Following the reduction, a simple work-up procedure involving filtration and extraction yields the final product with high purity. chemicalbook.com
Reaction Scheme: Methyl 5-bromo-2-methyl-3-nitrobenzoate → this compound
Reagents: Iron (Fe), Ammonium Chloride (NH₄Cl)
Solvent: Ethanol/Water
Conditions: 90°C, 1 hour chemicalbook.com
Synthetic Accessibility of Isomer: Methyl 2-amino-5-bromo-3-methylbenzoate
The synthesis of the isomer Methyl 2-amino-5-bromo-3-methylbenzoate requires a different strategic approach due to the ortho-position of the amino group relative to the ester. A documented method for preparing this isomer involves the direct bromination of a pre-existing aminomethylbenzoate precursor.
The synthesis starts with Methyl 2-amino-3-methylbenzoate. This precursor is then subjected to bromination. A common method for selective bromination of such activated rings is the use of a mixture of hydrogen bromide and hydrogen peroxide. This combination allows for the controlled introduction of a bromine atom at the 5-position, which is para to the activating amino group. The reaction is carefully managed by the dropwise addition of hydrogen peroxide to the mixture at controlled temperatures to prevent over-bromination or side reactions.
Reaction Scheme: Methyl 2-amino-3-methylbenzoate → Methyl 2-amino-5-bromo-3-methylbenzoate
Reagents: Hydrogen Bromide (HBr), Hydrogen Peroxide (H₂O₂)
Solvent: Water
Conditions: Temperature kept below 70°C
Synthetic Strategies for Other Isomers
The synthesis of other positional isomers, such as those where the methyl or bromo group is in a different position, would necessitate unique synthetic routes. A common strategy involves the synthesis of a substituted benzoic acid followed by esterification. For example, to synthesize an isomer like Methyl 2-amino-3-bromo-5-methylbenzoate, one could start with 2-Amino-3-bromo-5-methylbenzoic acid. This acid can then be esterified, often under acidic conditions with methanol (B129727) (Fischer esterification), to yield the desired methyl ester. This approach allows for the precise construction of the substitution pattern on the benzoic acid core before the final esterification step. The challenge then lies in the efficient synthesis of the appropriately substituted benzoic acid precursor.
Data Tables
Table 1: Comparison of Isomers and Their Synthetic Precursors
| Compound Name | CAS Number | Key Synthetic Precursor |
|---|---|---|
| This compound | 1000342-11-9 | Methyl 5-bromo-2-methyl-3-nitrobenzoate |
| Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | Methyl 2-amino-3-methylbenzoate |
| Methyl 2-amino-3-bromo-5-methylbenzoate | Not available | 2-Amino-3-bromo-5-methylbenzoic acid |
Table 2: Summary of Synthetic Conditions
| Product | Reaction Type | Key Reagents | Typical Conditions |
|---|---|---|---|
| This compound | Nitro Reduction | Fe, NH₄Cl | 90°C in Ethanol/Water chemicalbook.com |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Electrophilic Bromination | HBr, H₂O₂ | Aqueous, <70°C |
| Methyl 2-amino-3-bromo-5-methylbenzoate | Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux |
Future Research Directions and Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Routes
Future research will likely prioritize the development of greener synthetic methodologies for Methyl 3-amino-5-bromo-2-methylbenzoate to minimize environmental impact. Key areas of investigation will include the use of less hazardous reagents and solvents, as well as the implementation of biocatalysis.
One promising direction is the exploration of alternative brominating agents to replace molecular bromine, which is highly toxic and corrosive. Environmentally friendly bromination methods, such as those using bromide-bromate couples in aqueous media or employing recyclable brominating systems like AlBr3-Br2 in water, could be adapted for the synthesis of this compound. researchgate.netresearchgate.net These methods offer advantages like high regioselectivity, milder reaction conditions, and the use of water as a solvent. researchgate.netresearchgate.net
Biocatalysis presents another significant opportunity for sustainable synthesis. The use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, could enable the selective bromination of the aromatic ring under mild, aqueous conditions, thereby avoiding the harsh reagents and conditions typical of traditional chemical synthesis. nih.gov Furthermore, the reduction of a nitro precursor to the amine functionality could be achieved using nitroreductase biocatalysts, offering a green alternative to metal-catalyzed hydrogenations. nih.gov The development of whole-cell biocatalysis systems could even allow for multi-step syntheses in a single pot, starting from renewable feedstocks. researchgate.net
A comparative overview of potential sustainable synthetic routes is presented in the table below.
| Synthetic Route | Key Features | Potential Advantages |
| Aqueous Bromination | Use of bromide-bromate couple or recyclable AlBr3-Br2 system in water. researchgate.netresearchgate.net | Avoids hazardous solvents, high regioselectivity, milder conditions. |
| Enzymatic Halogenation | Employment of haloperoxidases or flavin-dependent halogenases. nih.gov | High selectivity, mild aqueous conditions, reduces toxic waste. |
| Biocatalytic Reduction | Use of nitroreductases for the conversion of a nitro precursor to an amine. nih.gov | Avoids heavy metal catalysts, operates under ambient conditions. |
| Whole-Cell Biocatalysis | Multi-step enzymatic cascades in engineered microorganisms. researchgate.net | Potential for synthesis from renewable feedstocks, one-pot reactions. |
Exploration of Novel Catalytic Methods for Functional Group Interconversions
The functional groups of this compound offer multiple sites for further derivatization through novel catalytic methods. Future research will likely focus on transition metal-catalyzed C-H functionalization and cross-coupling reactions to expand the molecular diversity accessible from this starting material.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are expected to be a major focus for modifying the bromine substituent. nih.govmdpi.com The development of highly active and selective catalysts will be crucial for coupling a wide range of boronic acids and esters with the sterically hindered and electronically modified bromoaniline core. nih.gov Additionally, C-H functionalization represents a powerful tool for directly introducing new substituents onto the aromatic ring without the need for pre-functionalization. umich.eduyoutube.com Research into directing group strategies that utilize the existing amine or ester functionalities could enable regioselective C-H activation at other positions on the benzene (B151609) ring. nih.gov
The development of novel catalysts, including those based on earth-abundant metals, will also be a key area of investigation to improve the sustainability and cost-effectiveness of these transformations. mdpi.com
The table below summarizes potential catalytic transformations for the functionalization of this compound.
| Reaction Type | Target Functional Group | Potential Catalysts | Desired Outcome |
| Suzuki-Miyaura Coupling | Bromine | Palladium complexes with advanced ligands. nih.govmdpi.com | Introduction of aryl, alkyl, or vinyl groups. |
| Buchwald-Hartwig Amination | Bromine | Palladium or nickel complexes. nih.gov | Formation of new C-N bonds. |
| C-H Arylation | Aromatic C-H bonds | Palladium, rhodium, or ruthenium complexes. umich.eduyoutube.com | Direct introduction of aryl groups. |
| C-H Borylation | Aromatic C-H bonds | Iridium or rhodium complexes. | Installation of a boronic ester for further coupling. |
Application of Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of this compound and its derivatives is well-suited for the application of flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and easier scalability. scispace.comresearchgate.net
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. krishisanskriti.orgresearchgate.net This level of control is particularly beneficial for potentially hazardous reactions, such as nitration or bromination, as the small reaction volumes minimize safety risks. scispace.comresearchgate.net
Future research will likely focus on developing integrated flow processes for the multi-step synthesis of this compound and its derivatives. This could involve telescoping multiple reaction steps without the need for intermediate isolation and purification, leading to a more efficient and cost-effective manufacturing process. scispace.com
The potential benefits of applying flow chemistry to the synthesis of this compound are outlined in the table below.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety due to small reaction volumes and better heat dissipation. scispace.comresearchgate.net |
| Scalability | Often requires re-optimization of reaction conditions. | Readily scalable by running the process for longer or using multiple reactors in parallel. scispace.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. krishisanskriti.orgresearchgate.net |
| Efficiency | May require intermediate isolation and purification. | Potential for multi-step, continuous processes without intermediate workup. scispace.com |
Advanced Mechanistic Investigations into Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Future research in this area will likely employ a combination of experimental and computational techniques.
For palladium-catalyzed cross-coupling reactions, detailed mechanistic studies will help to elucidate the roles of ligands, bases, and solvents in the catalytic cycle. illinois.edumit.edursc.org This knowledge can guide the rational design of more efficient and selective catalyst systems. Experimental techniques such as kinetic analysis and the isolation and characterization of reaction intermediates will be invaluable in these studies. illinois.edu
Computational methods, particularly density functional theory (DFT), will play an increasingly important role in mapping out reaction pathways and understanding the electronic and steric effects of the substituents on the aromatic ring. researchgate.netresearchgate.net These theoretical studies can provide insights into transition state geometries and activation energies, which are often difficult to determine experimentally. researchgate.net
Key areas for future mechanistic investigations are highlighted in the table below.
| Reaction Type | Mechanistic Question | Investigative Techniques |
| Palladium-Catalyzed Cross-Coupling | Role of ligands and additives in oxidative addition and reductive elimination. illinois.edumit.edu | Kinetic studies, in situ spectroscopy, DFT calculations. |
| C-H Functionalization | Mechanism of C-H bond cleavage and the role of the directing group. nih.gov | Isotope effect studies, isolation of organometallic intermediates, computational modeling. |
| Electrophilic Aromatic Substitution | Regioselectivity of bromination and other electrophilic additions. | Hammett analysis, DFT calculations of intermediate stability. researchgate.net |
Computational Design of New Derivatives with Tailored Properties
Computational chemistry offers a powerful platform for the rational design of new derivatives of this compound with specific, tailored properties. By using in silico methods, researchers can predict the physicochemical and biological properties of virtual compounds before undertaking their synthesis, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity or material properties. nih.govmdpi.commdpi.com These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. For example, QSAR models could be developed to predict the inhibitory activity of derivatives against a particular enzyme or their performance as components in organic electronic devices. nih.gov
Molecular docking simulations can be used to predict the binding modes of derivatives within the active site of a biological target, providing insights into the structural basis of their activity. nih.gov This information can guide the design of more potent and selective inhibitors.
The table below outlines the potential applications of computational design for derivatives of this compound.
| Computational Method | Application | Predicted Properties |
| QSAR | Virtual screening of compound libraries. nih.govmdpi.com | Biological activity (e.g., enzyme inhibition), material properties. |
| Molecular Docking | Predicting binding to biological targets. nih.gov | Binding affinity, binding mode, structure-activity relationships. |
| DFT Calculations | Predicting electronic and spectroscopic properties. researchgate.netdntb.gov.ua | HOMO/LUMO energies, absorption spectra, nonlinear optical properties. |
Expansion of Application Areas in Advanced Organic Synthesis and Materials Science
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules and functional materials. Future research will likely focus on expanding its applications in these areas.
In advanced organic synthesis, this compound can serve as a versatile intermediate for the construction of novel heterocyclic scaffolds and pharmacologically active compounds. The presence of multiple, orthogonally reactive functional groups allows for sequential and site-selective modifications.
Potential application areas for derivatives of this compound are summarized in the table below.
| Field | Potential Application | Key Structural Features |
| Medicinal Chemistry | Synthesis of bioactive molecules and drug candidates. | Substituted aniline (B41778) and benzoate (B1203000) motifs are common in pharmaceuticals. nih.gov |
| Agrochemicals | Development of new pesticides and herbicides. | Halogenated aromatic compounds are prevalent in agrochemicals. |
| Materials Science | Precursors for conducting polymers and functional materials. acs.orgrsc.org | Aniline functionality, extended π-systems after derivatization. |
| Organic Electronics | Components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). | Tunable electronic properties through substitution. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-5-bromo-2-methylbenzoate, considering precursor availability and reaction conditions?
- Methodological Answer : The synthesis typically involves brominated benzoic acid derivatives as precursors. For example, 5-bromo-2-methylbenzoic acid (CAS 79669-49-1) can undergo esterification with methanol under acidic conditions, followed by nitration and reduction to introduce the amino group . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity. Reaction optimization should monitor temperature sensitivity, as bromine substituents may decompose under prolonged heating.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the ester group (δ ~3.8–3.9 ppm for methoxy protons) and aromatic substitution patterns (e.g., splitting due to bromine and methyl groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 244.085 (CHBrNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%), using a C18 column and acetonitrile/water gradient.
Q. How should this compound be stored to maintain stability, and what are its key physical properties?
- Methodological Answer : Store at room temperature in a dry, inert atmosphere to prevent hydrolysis of the ester group. Key properties include a density of 1.5 g/cm³, boiling point of 336°C, and logP of 2.55, indicating moderate lipophilicity. Refractive index (1.591) and flash point (157°C) are critical for handling safety .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. These models predict nucleophilic/electrophilic sites, aiding in understanding substitution reactions at the bromine or amino groups . Solvent effects can be incorporated using the polarizable continuum model (PCM).
Q. What strategies are effective in elucidating the crystal structure of this compound using X-ray diffraction and software tools?
- Methodological Answer : Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) resolves the molecular packing. Software like SHELXL refines the structure, leveraging difference Fourier maps to locate hydrogen atoms. The bromine atom’s heavy-atom effect aids phasing, while thermal displacement parameters validate molecular rigidity .
Q. In pharmacological studies, how can the bromine and methyl substituents influence the compound’s bioactivity, based on SAR studies of similar benzoate esters?
- Methodological Answer : Structure-activity relationship (SAR) studies of analogs (e.g., apoptosis-inducing brominated indoles ) suggest that bromine enhances electrophilic reactivity, enabling covalent interactions with biological targets. The methyl group at position 2 may sterically hinder metabolic degradation, improving bioavailability. In vitro assays (e.g., caspase activation) and molecular docking (using AutoDock Vina) can validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
